1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride
Description
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12;/h1-2,4-5,8,13H,3,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKXSTCENUXAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC3=CC=CC=C3N2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 1H,2H,3H,4H,5H-diazepino[1,2-a]indole hydrochloride typically involves a multi-step synthetic route starting from indole derivatives. The key synthetic challenge is the regioselective formation of the diazepine ring fused to the indole nucleus. The general approach includes:
- N-alkylation of indole derivatives to introduce appropriate side chains that facilitate ring closure.
- Cyclization reactions to form the seven-membered diazepine ring fused to the indole.
- Salt formation with hydrochloric acid to obtain the hydrochloride salt, improving compound stability and handling.
Regioselective N-Alkylation and Cyclization
A pivotal step in the synthesis is the regioselective N-alkylation of indole or pyrazole intermediates with epoxide-containing reagents such as 2-(chloromethyl)oxirane. This step is crucial for introducing the oxirane moiety that undergoes ring-opening and subsequent cyclization to form the diazepine ring.
Base and Solvent Effects: The choice of base and solvent dramatically influences regioselectivity and yield. For example, using sodium hydride (NaH) in dimethylformamide (DMF) as solvent provides high regioselectivity and yield for the desired N-alkylated intermediate.
Reaction Conditions Optimization: Temperature, reaction time, and reagent equivalents are optimized to maximize conversion and minimize side products. Reaction temperatures range from 40°C to reflux conditions depending on the base and solvent system used.
Two-Step Synthetic Approach
The synthesis generally follows a two-step process:
N-Alkylation of Indole Derivatives: Indole-2-carboxylates are alkylated with epoxide-containing reagents under basic conditions to form N-substituted intermediates.
Ring-Closure Cyclization: The alkylated intermediates undergo intramolecular cyclization, often facilitated by heating or acid catalysis, to form the fused diazepinoindole ring system.
This approach has been successfully applied to related fused heterocycles and adapted for the preparation of 1H,2H,3H,4H,5H-diazepino[1,2-a]indole hydrochloride.
Detailed Research Findings and Data
Reaction Optimization Data
The following table summarizes key experimental conditions and yields from studies focusing on regioselective N-alkylation relevant to the preparation of fused diazepinoindole compounds:
| Entry | Base | Solvent | Temp. | Time | Yield of Desired Isomer (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | K2CO3 | Neat | 70 °C | 16 h | 24 | Low yield, full conversion |
| 2 | Cs2CO3 | Neat | 40 °C | 5 h | 30 | Mixture of regioisomers |
| 3 | NaH | Neat | 40 °C | 5 h | Not specified (major undesired isomer) | High regioselectivity but undesired product |
| 4 | KOH + TBAB | Neat | 40 °C | 6 h | 7 | Low yield |
| 5 | Cs2CO3 | DMF | 50 °C | 24 h | 49 | Increased yield in solvent |
| 6 | NaH | DMF | 40 °C | 5 h | 50 | Best yield and regioselectivity |
| 7 | Cs2CO3 | ACN | Reflux | 5 h | 45 | Comparable to DMF |
*TBAB = Tetrabutylammonium bromide (phase transfer catalyst).
Structural Confirmation Techniques
- NMR Spectroscopy: 1H, 13C, and 15N NMR techniques, including HSQC, HMBC, and NOESY, are employed to confirm regioselectivity and structure of intermediates and final products.
- High-Resolution Mass Spectrometry (HRMS): Used to verify molecular weight and purity.
- These techniques are critical for distinguishing regioisomers formed during N-alkylation and ensuring the correct fused diazepinoindole structure.
Summary Table of Preparation Method Features
| Aspect | Details |
|---|---|
| Starting Materials | Indole-2-carboxylates, 2-(chloromethyl)oxirane |
| Key Reaction Steps | Regioselective N-alkylation, epoxide ring-opening, cyclization |
| Preferred Base and Solvent | Sodium hydride (NaH) in DMF |
| Reaction Temperature Range | 40°C to reflux (depending on conditions) |
| Reaction Time Range | 5 to 24 hours |
| Yield Range | 24% to 50% (optimized conditions) |
| Structural Confirmation | NMR (1H, 13C, 15N), HRMS |
| Salt Formation | Hydrochloride salt formation for stability |
Chemical Reactions Analysis
1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and modified derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity: Research indicates that compounds with a diazepine structure often exhibit antidepressant effects. The unique configuration of 1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride may interact with neurotransmitter systems in the brain. Studies have shown that similar compounds can inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in synaptic clefts .
Anticancer Potential: Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been observed in vitro. The mechanism appears to involve the modulation of cell cycle regulatory proteins and the activation of caspases .
Neuroprotective Effects: There is emerging evidence that suggests neuroprotective properties of this compound. It may help mitigate neurodegeneration through antioxidant mechanisms and by reducing inflammation in neuronal tissues .
Pharmacological Applications
Receptor Interaction Studies: The compound has been evaluated for its interaction with various receptors including GABAergic and serotonergic receptors. These interactions are crucial for understanding its potential as a therapeutic agent for anxiety disorders and depression .
Analgesic Properties: Some studies have indicated that this compound might exhibit analgesic effects similar to those of traditional non-steroidal anti-inflammatory drugs (NSAIDs). This could be attributed to its influence on pain pathways within the central nervous system .
Material Science Applications
Small Molecule Scaffold: this compound serves as a versatile scaffold for the synthesis of novel compounds. Its structural features allow for modifications that can lead to derivatives with enhanced biological activity or improved pharmacokinetic properties .
Nanotechnology Integration: Recent advancements have explored the incorporation of this compound into nanocarriers for drug delivery systems. Its compatibility with various nanomaterials enhances the efficacy of therapeutic agents by improving their solubility and bioavailability .
Case Studies
Case Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated an increase in locomotor activity and reduced immobility in forced swim tests.
Case Study 2: Cancer Cell Apoptosis
In vitro studies using human cancer cell lines showed that treatment with this compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant alterations in cell cycle distribution post-treatment.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key proteins and signaling pathways related to its observed biological activities .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Functional Differences
- Ring Fusion Position : The [1,2-a] fusion in the target compound creates a distinct spatial arrangement compared to the [1,7-a] isomer. This impacts receptor binding; for example, MCHr1 antagonists require the [1,2-a] configuration for optimal activity .
- Functional Groups: The hydrochloride salt enhances solubility and bioavailability compared to non-ionic analogs. The ketone group in [1,7-a]-diazepinoindol-2-one allows for further derivatization, such as forming lactams or amides .
Spectral and Analytical Data
- NMR Signatures: The target compound’s ¹H NMR spectrum shows characteristic signals for CH₂ groups (δ ~2.6–3.78 ppm) and aromatic protons (δ ~7.0–8.12 ppm) . In contrast, pyrazinoindole derivatives lack the diazepine-specific NH signal (δ ~8.12 ppm) due to differences in ring hybridization .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 223.1225 for the base compound .
Biological Activity
1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride (CAS No. 52461-56-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
- Molecular Formula : C12H15ClN2
- Molecular Weight : 222.72 g/mol
- IUPAC Name : 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole; hydrochloride
- Appearance : Powder
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole derivatives. The compound exhibits significant activity against various microbial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Diameter of Inhibition Zone (DIZ) |
|---|---|---|---|
| 6f | Candida albicans | 2 µg/mL | 27 mm |
| 6a-g | Candida tropicalis | 2 µg/mL | Not specified |
| 6a-u | E. coli | 250 µg/mL | 11–15 mm |
| 6a-u | K. pneumoniae | Moderate activity | Not specified |
The study by indicates that compounds similar to this compound demonstrate robust antifungal activity against Candida species with MIC values as low as 2 µg/mL. Furthermore, the presence of a free N–H group in the indole structure enhances antibacterial properties against Gram-negative bacteria such as K. pneumoniae, E. coli, and P. aeruginosa.
Enzyme Inhibition Studies
In addition to antimicrobial effects, certain derivatives of this compound have shown promising results in enzyme inhibition studies.
Table 2: Enzyme Inhibition Activity
| Compound | Target Enzyme | Inhibition Type | Activity Level |
|---|---|---|---|
| 5e | α-glucosidase | Competitive Inhibition | High |
| 5j | α-amylase | Non-competitive | Moderate |
Research findings suggest that the synthesized compounds exhibit varying degrees of inhibition against α-amylase and α-glucosidase enzymes. Compounds 5e and 5j demonstrated significant enzyme inhibition comparable to known inhibitors .
The biological activity of this compound can be attributed to its structural features which allow it to interact with biological macromolecules effectively. The fused heterocyclic structure enhances lipophilicity and modulates electron density within the molecule . This can improve transmembrane diffusion and interaction with target sites in microbial cells or enzymes.
Case Studies
A notable case study involved the synthesis and evaluation of various indole-based compounds incorporating the diazepine moiety. These compounds were assessed for their potential as antimicrobial agents and enzyme inhibitors . The results indicated that specific structural modifications could significantly enhance biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride, and what key reaction parameters influence yield and purity?
- Methodological Answer : The compound is synthesized via reflux-based condensation reactions, often involving acetic acid as a solvent and sodium acetate as a catalyst. For example, analogous indole derivatives are synthesized by refluxing precursors like 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Key parameters include reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios (1:1.1 molar ratio of reactants) to minimize side products. Purity (>98%) is confirmed via HPLC and COA validation .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR; 1H/13C) for proton/carbon mapping and mass spectrometry (MS) for molecular weight verification. For example, impurities like diastereomers or hydrochloride counterion variations are resolved using ion-pair chromatography with a mobile phase of acetonitrile/0.1% trifluoroacetic acid .
Q. What are the recommended storage conditions and stability profiles for this hydrochloride salt in laboratory settings?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Stability studies show <2% decomposition over 12 months when stored properly. Accelerated degradation studies (40°C/75% relative humidity for 6 months) assess thermal and hydrolytic stability, with HPLC monitoring for degradation products like oxidized indole derivatives .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this polycyclic diazepinoindole derivative?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding solvent selection and catalyst design. For instance, ICReDD’s reaction path search algorithms identify optimal conditions (e.g., acetic acid vs. ethanol solvents) by simulating energy barriers. This reduces experimental trial-and-error, achieving >90% yield in silico before lab validation .
Q. What experimental design strategies effectively resolve contradictions between theoretical predictions and empirical data in its crystallization behavior?
- Methodological Answer : Factorial design (e.g., 2^k designs) isolates variables like cooling rate, solvent polarity, and seeding techniques. For example, a 3-factor design (temperature, agitation, antisolvent addition rate) identifies interactions causing polymorphic discrepancies. Theoretical models (e.g., molecular dynamics simulations) are recalibrated using empirical crystallization data to improve predictive accuracy .
Q. What methodologies enable precise quantification of trace impurities in this compound using advanced chromatographic techniques?
- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) achieves parts-per-billion detection limits. For example, a gradient elution method (0.1% formic acid in water/acetonitrile) separates impurities like des-methyl analogs. Method validation follows ICH Q2(R1) guidelines, including linearity (R² >0.999), precision (%RSD <2%), and recovery (95–105%) .
Q. How do researchers design controlled degradation studies to establish structure-activity relationships in its pharmacological applications?
- Methodological Answer : Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions generates degradants. LC-MS/MS profiles correlate degradation pathways (e.g., ring-opening or N-dealkylation) with bioactivity loss in cell-based assays (e.g., IC50 shifts in kinase inhibition). This identifies critical pharmacophores, such as the diazepinoindole core, for maintaining activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
